molecular formula C4H7N<br>CH3CH2CH2CN<br>C4H7N B089842 Butyronitrile CAS No. 109-74-0

Butyronitrile

Cat. No. B089842
CAS RN: 109-74-0
M. Wt: 69.11 g/mol
InChI Key: KVNRLNFWIYMESJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Butyronitrile can be synthesized via the ammonolysis of butylalcohol and the dehydrogenation of butylamine over Mo2N catalysts. This process yields butyronitrile with virtually 100% efficiency at 573 K. The ammonolysis of butylalcohol involves dehydrogenation to form butyraldehyde, which then reacts with ammonia to produce butylimine, subsequently forming butyronitrile through dehydrogenation (Abe & Bell, 1993).

Molecular Structure Analysis

The molecular structure and conformations of butyronitrile have been experimentally studied using gas electron diffraction, revealing a conformational mixture of 75.1% gauche and 24.9% anti with a standard deviation of 6.0%. Ab initio MP2/6-31G* optimization calculations support these findings, indicating the flexibility and dynamic nature of butyronitrile's molecular structure (Trætteberg, Bakken, & Hopf, 2000).

Chemical Reactions and Properties

Butyronitrile undergoes various chemical reactions, including hydrolysis under high-temperature water to produce butanamide, butyric acid, and ammonia. A four-step autocatalytic model incorporating the product acid as the catalytic species has been proposed to explain the reaction kinetics and mechanism (Iyer & Klein, 1997). Furthermore, butyronitrile can be bioconverted to butyramide using whole cells of Rhodococcus rhodochrous PA-34, demonstrating the potential for biotechnological applications (Raj, Seth, Prasad, & Bhalla, 2007).

Physical Properties Analysis

The rotational isomerism of butyronitrile has been confirmed by microwave spectroscopy, showing the existence of two rotational isomers, trans and gauche. The detailed rotational constants in the ground vibrational state for both forms have been determined, highlighting the compound's complex physical behavior (Hirota, 1962).

Chemical Properties Analysis

Butyronitrile's chemical properties have been explored through studies on ion transfer potential at the water|butyronitrile interface. The Gibbs energies of transfer for ions across this interface have been measured, revealing insights into butyronitrile's stability and reactivity in different solvent environments (Riva, Costa Bassetto, Girault, & Olaya, 2019).

Scientific Research Applications

  • Butyronitrile is used in photochemical reactions at liquid/liquid interfaces, particularly in the analysis of ion transfer across interfaces like the water|butyronitrile interface. It is noted for its stability in such reactions but presents a short polarization window, making this analysis challenging (Riva et al., 2019).

  • The molecular structure and conformations of gaseous butyronitrile have been extensively studied, revealing a conformational mixture of gauche and anti forms. This has implications in molecular physics and spectroscopy (Trætteberg et al., 2000).

  • Butyronitrile undergoes hydrolysis under high-temperature water conditions, producing butanamide, butyric acid, and ammonia. This reaction's kinetics and the effects of pressure have been a focus of study in high-temperature aqueous chemistry (Iyer & Klein, 1997).

  • In biochemistry, the bioconversion of butyronitrile to butyramide using whole cells of Rhodococcus rhodochrous PA-34 has been explored. This process is significant for producing butyramide, an important chemical used in synthesizing various compounds (Raj et al., 2007).

  • Butyronitrile-based electrolytes have been developed for dye-sensitized solar cells. These electrolytes exhibit low volatility and combine high efficiency with excellent stability, marking a significant advancement in solar energy research (Sauvage et al., 2011).

  • In materials science, butyronitrile is used in the synthesis of butylamines on noble metals, exploring the effect of solvents on catalyst activity and selectivity. This research is crucial in the field of catalysis and materials processing (Segobia et al., 2014).

Safety And Hazards

Butyronitrile is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its vapors, mist, or gas, and to ensure adequate ventilation . It is also advised to keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

butanenitrile
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InChI

InChI=1S/C4H7N/c1-2-3-4-5/h2-3H2,1H3
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InChI Key

KVNRLNFWIYMESJ-UHFFFAOYSA-N
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Canonical SMILES

CCCC#N
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Molecular Formula

C4H7N, Array
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DSSTOX Substance ID

DTXSID1026823
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Molecular Weight

69.11 g/mol
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Physical Description

Butyronitrile appears as a clear colorless liquid. Flash point 76 °F. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of other chemicals., Liquid, Colorless liquid with a sharp, suffocating odor; Note: Forms cyanide in the body; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, suffocating odor. [Note: Forms cyanide in the body.]
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Boiling Point

244 °F at 760 mmHg (USCG, 1999), 117.5 °C @ 760 mm Hg, 116-118 °C, 244 °F
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Flash Point

62 °F (USCG, 1999), 17 °C, 76 (24 °C) °F (OPEN CUP), 62 °F
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Solubility

3 % at 77 °F (NIOSH, 2023), Miscible with alc, ether, dimethylformamide, Sol in benzene, In water, 33,000 mg/l at 25 °C., Solubility in water, g/100ml at 25 °C: 3, (77 °F): 3%
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Density

0.7936 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8091 @ 0 °C/4 °C, Density of saturated air: 1.07 @ 38.4 °C (air= 1), Relative density (water = 1): 0.8, 0.81
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Vapor Density

2.4 (Air= 1), Relative vapor density (air = 1): 2.4
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Vapor Pressure

20.68 mmHg (USCG, 1999), 19.5 [mmHg], Vapor pressure: 10 mm Hg @ 15 °C; 40 mm Hg @ 38 °C, 19.5 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2, 14 mmHg
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Impurities

Water 0.09%; alkalinity 0.22 meq/g
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Product Name

Butyronitrile

Color/Form

Colorless liquid

CAS RN

109-74-0
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Record name Butyronitrile
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URL https://www.cdc.gov/niosh-rtecs/ET8583B0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-171 °F (USCG, 1999), -112 °C, -170 °F
Record name BUTYRONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2752
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BUTANENITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-BUTYRONITRILE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name n-Butyronitrile
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0086.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.